2,3,4,6-Tetrabenzoyl-D-glucopyranose structure and properties
2,3,4,6-Tetrabenzoyl-D-glucopyranose structure and properties
An In-depth Technical Guide to 2,3,4,6-Tetrabenzoyl-D-glucopyranose: Structure, Properties, and Applications
Introduction
In the field of synthetic organic chemistry, particularly in the realm of glycochemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. 2,3,4,6-Tetrabenzoyl-D-glucopyranose is a key intermediate in which the hydroxyl groups of D-glucose at positions 2, 3, 4, and 6 are masked by benzoyl esters. This protection strategy leaves the anomeric hydroxyl group at position 1 available for selective modification, making it an invaluable building block for the synthesis of a wide array of glycosides, oligosaccharides, and glycosylated pharmaceuticals. The benzoyl groups offer the advantage of being "disarming" electron-withdrawing groups, which can influence the stereochemical outcome of glycosylation reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2,3,4,6-Tetrabenzoyl-D-glucopyranose for researchers, scientists, and professionals in drug development.
Structure and Stereochemistry
2,3,4,6-Tetrabenzoyl-D-glucopyranose consists of a central D-glucopyranose ring with four of its five hydroxyl groups acylated to form benzoate esters. The anomeric carbon (C-1) retains a free hydroxyl group, which can exist in either the α or β configuration. In solution, these anomers can interconvert. The bulky benzoyl groups significantly influence the molecule's conformation and reactivity.
Caption: Chemical structure of 2,3,4,6-Tetrabenzoyl-D-glucopyranose.
Physicochemical Properties
2,3,4,6-Tetrabenzoyl-D-glucopyranose is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 64768-20-3 | [2][3] |
| Molecular Formula | C₃₄H₂₈O₁₀ | [2] |
| Molecular Weight | 596.58 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [3] |
| Storage | -20°C | [3] |
Synthesis and Purification
The synthesis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose is typically achieved through the direct benzoylation of D-glucose. This approach is often complicated by the formation of multiple products due to the similar reactivity of the different hydroxyl groups. However, by carefully controlling the reaction conditions, it is possible to achieve the desired tetrabenzoylated product.
Experimental Protocol: Benzoylation of D-Glucose
This protocol is adapted from general procedures for the benzoylation of sugars.[4][5]
Materials:
-
D-glucose
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or Pyridine
-
Benzoyl chloride (BzCl)
-
Ethyl acetate
-
Dichloromethane
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-glucose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (approximately 5.2 equivalents) to the solution and stir.[5]
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add benzoyl chloride (approximately 5.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography - TLC).
-
Upon completion, add ethyl acetate to the reaction mixture to precipitate triethylamine hydrochloride salt.[5]
-
Filter the mixture to remove the salt and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 2,3,4,6-Tetrabenzoyl-D-glucopyranose.
Caption: Synthetic workflow for 2,3,4,6-Tetrabenzoyl-D-glucopyranose.
Spectroscopic Characterization
The structure and purity of 2,3,4,6-Tetrabenzoyl-D-glucopyranose are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1) in the region of δ 5.5-6.5 ppm. The coupling constant between H-1 and H-2 can distinguish between the α (J ≈ 3-4 Hz) and β (J ≈ 7-8 Hz) anomers. The other sugar ring protons will appear in the δ 4.0-5.5 ppm region. The aromatic protons of the four benzoyl groups will give rise to complex multiplets in the δ 7.2-8.2 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the anomeric carbon (C-1) around δ 90-100 ppm.[7] The other carbons of the glucopyranose ring will resonate between δ 60-80 ppm. The carbonyl carbons of the benzoate esters will appear around δ 165-170 ppm, and the aromatic carbons will be in the δ 128-135 ppm region.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2,3,4,6-Tetrabenzoyl-D-glucopyranose is expected to show:
-
A broad absorption band around 3500 cm⁻¹ corresponding to the O-H stretch of the free anomeric hydroxyl group.
-
Strong absorption bands around 1720-1740 cm⁻¹ due to the C=O stretching of the benzoate esters.
-
Absorption bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic rings.
-
C-O stretching bands for the esters and ethers in the 1300-1000 cm⁻¹ region.
Applications in Organic Synthesis
2,3,4,6-Tetrabenzoyl-D-glucopyranose is a versatile intermediate in organic synthesis, primarily used as a glycosyl donor for the formation of glycosidic bonds.[1]
Glycosylation Reactions
The free anomeric hydroxyl group can be activated to form a good leaving group, which is then displaced by a nucleophile (a glycosyl acceptor, such as an alcohol or another sugar) to form a glycoside. The electron-withdrawing nature of the benzoyl groups is known to influence the stereoselectivity of glycosylation, often favoring the formation of the 1,2-trans glycosidic linkage due to neighboring group participation by the C-2 benzoate ester.
Caption: Generalized workflow for a glycosylation reaction.
Pharmaceutical Development
The ability to synthesize complex glycosylated molecules is crucial in drug development.[1] Many biologically active natural products and pharmaceuticals are glycosides. 2,3,4,6-Tetrabenzoyl-D-glucopyranose serves as a key building block in the synthesis of these compounds, where the introduction of a sugar moiety can enhance properties such as solubility, bioavailability, and stability.[1]
Conclusion
2,3,4,6-Tetrabenzoyl-D-glucopyranose is a fundamentally important molecule in carbohydrate chemistry. Its synthesis, while requiring careful control, provides a versatile platform for a wide range of synthetic transformations. The benzoyl protecting groups not only mask the reactivity of the hydroxyl groups but also play a crucial role in directing the stereochemical outcome of glycosylation reactions. For researchers and professionals in organic synthesis and drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design and execution of synthetic strategies targeting complex glycosylated molecules with significant biological and therapeutic potential.
References
- Kovač, P., & Glaudemans, C. P. J. (2007).
- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New method for the benzylation of hindered sugar hydroxyls. Tetrahedron Letters, 17(40), 3535-3536.
- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (2018).
- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... (1997).
- van der Merwe, M. J., & van Wyk, L. (1981). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 34(3), 65-70.
- Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1098–1124.
- Wu, S. H., & Hwu, J. R. (2010). A simple preparation of 2,3,4,6-tetra-O-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(1), 379-393.
- CN114560897A - Post-treatment method for preparing all-benzoylated glucose. (2022).
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ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data of compounds 1 and 2. Retrieved from [Link]
- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Al-Rawi, J. M. A., & Al-Sagheer, F. A. (2013). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 5(5), 1-7.
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